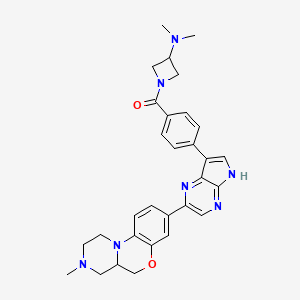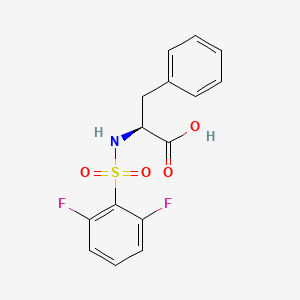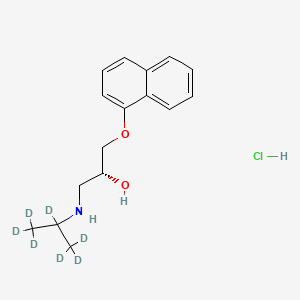
(R)-Propranolol-d7 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Propranolol-d7 is a deuterated form of ®-Propranolol, a non-selective beta-adrenergic receptor antagonist. The deuterium atoms replace the hydrogen atoms in the molecule, which can enhance the compound’s stability and provide unique properties for scientific research. This compound is often used in pharmacokinetic studies and as an internal standard in mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Propranolol-d7 typically involves the incorporation of deuterium atoms into the ®-Propranolol molecule. One common method is the catalytic hydrogenation of ®-Propranolol using deuterium gas (D2) in the presence of a palladium catalyst. The reaction conditions usually include a controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of ®-Propranolol-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to achieve high yields and purity. The deuterium gas used in the reaction is often sourced from specialized suppliers to ensure consistency and quality.
化学反応の分析
Types of Reactions
®-Propranolol-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The aromatic ring in ®-Propranolol-d7 can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to non-deuterated propranolol.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
®-Propranolol-d7 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various chemical analyses.
Biology: Employed in studies involving beta-adrenergic receptors to understand their role in biological processes.
Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of propranolol in the body.
Industry: Acts as an internal standard in mass spectrometry for the quantification of propranolol and its metabolites.
作用機序
®-Propranolol-d7 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. The deuterium atoms do not significantly alter the compound’s mechanism of action but can enhance its stability and reduce metabolic degradation. The primary molecular targets are the beta-1 and beta-2 adrenergic receptors, which are part of the G protein-coupled receptor family.
類似化合物との比較
Similar Compounds
®-Propranolol: The non-deuterated form of the compound.
(S)-Propranolol: The enantiomer of ®-Propranolol with different pharmacological properties.
Deuterated Beta-Blockers: Other beta-blockers with deuterium atoms incorporated, such as deuterated metoprolol.
Uniqueness
®-Propranolol-d7 is unique due to the presence of deuterium atoms, which provide enhanced stability and make it an ideal internal standard for mass spectrometry. Its pharmacokinetic properties are also slightly altered, making it valuable for detailed metabolic studies.
特性
分子式 |
C16H22ClNO2 |
|---|---|
分子量 |
302.85 g/mol |
IUPAC名 |
(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m1./s1/i1D3,2D3,12D; |
InChIキー |
ZMRUPTIKESYGQW-DECJMFKTSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=CC=CC2=CC=CC=C21)O.Cl |
正規SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[MePhe7]-Neurokinin B](/img/structure/B15141839.png)
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-aminopyrimidin-4-one](/img/structure/B15141845.png)
![[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate](/img/structure/B15141860.png)

![(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15141867.png)



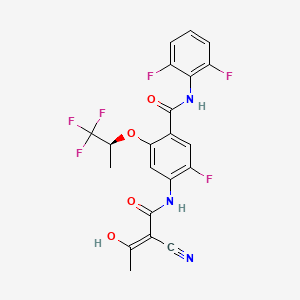
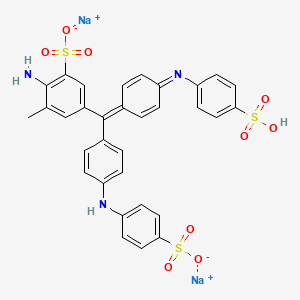
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141914.png)
